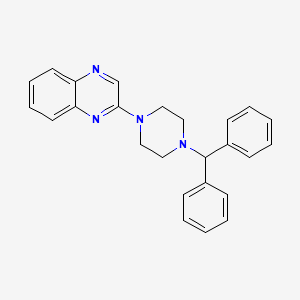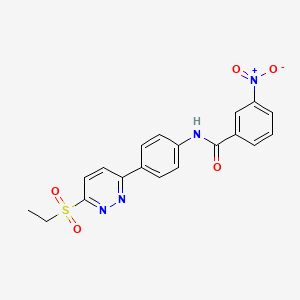
2-(4-Benzhydrylpiperazin-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Benzhydrylpiperazin-1-yl)quinoxaline” is a compound that has been identified as an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .
Molecular Structure Analysis
The crystal structures of this compound in complex with the ubiquitous hCA II and the brain-associated hCA VII have been reported . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .科学的研究の応用
Synthesis and Structural Characterization
In the realm of scientific research, the compound 2-(4-Benzhydrylpiperazin-1-yl)quinoxaline has seen applications in the synthesis and structural characterization of novel compounds. For instance, researchers synthesized a novel compound closely related to this compound, emphasizing the structural characterization through various spectroscopic techniques and X-Ray diffraction studies. The compound exhibited significant dihedral angles between its benzene and quinoline rings, showcasing the influence of the piperazinyl group's positioning on molecular structure. This detailed structural analysis aids in understanding the compound's potential interactions and activities (Desai et al., 2019).
Biological Activities and Applications
Quinoxaline derivatives, including those similar to this compound, have been explored for their wide range of biological activities. Quinoxalines are known for their antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal activities. These compounds play a crucial role as organic reaction intermediates and possess a spectrum of interesting biological activities, making them valuable in pharmaceutical applications. The versatility in the synthetic approaches for quinoxaline derivatives further emphasizes their potential in drug development (Sharma et al., 2021).
Anticancer Potentials
A specific focus has been placed on the anticancer potentials of quinoxaline derivatives. Novel series of 2-(benzimidazol-2-yl)quinoxalines have been designed and synthesized, incorporating pharmacophore groups known from antitumor drugs, such as piperazine. These compounds demonstrated promising activity against a wide range of cancer lines, highlighting the compound's potential as a lead in anticancer agent development. The selectivity and mechanism of action, including the induction of mitochondrial apoptosis, offer valuable insights into its therapeutic applications (Mamedov et al., 2022).
Serotonin Receptor Antagonism
Further, quinoxaline derivatives have been evaluated for their pharmacological properties, such as serotonin type-3 (5-HT3) receptor antagonism. This activity suggests potential applications in treating conditions associated with the 5-HT3 receptor, including gastrointestinal disorders and chemotherapy-induced nausea and vomiting. The synthesized quinoxaline carboxamides, through their interaction with the 5-HT3 receptor, underscore the compound's versatility and potential in developing new therapeutic agents (Mahesh et al., 2011).
作用機序
Target of Action
The primary target of 2-(4-Benzhydrylpiperazin-1-yl)quinoxaline is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, this compound has been shown to interact with both the ubiquitous hCA II and the brain-associated hCA VII .
Mode of Action
This compound acts as an effective inhibitor of human carbonic anhydrase (hCA) by interacting with its active site . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of carbonic anhydrases affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and fluid balance. In the brain, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors .
Result of Action
The inhibition of hCA VII by this compound can disrupt the bicarbonate gradient in neurons, potentially affecting neuronal excitability . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
生化学分析
Biochemical Properties
2-(4-Benzhydrylpiperazin-1-yl)quinoxaline has been identified as an effective human carbonic anhydrase (hCA) inhibitor . It interacts with enzymes such as hCA II and hCA VII, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Cellular Effects
The compound’s effects on cells are largely due to its role as a hCA inhibitor . It has been shown to interact with hCA VII, an enzyme mainly expressed in brain tissues such as the cortex, hippocampus, and thalamus regions . This interaction influences cell function by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of hCA enzymes . The compound is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This suggests that the conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Metabolic Pathways
Given its role as a hCA inhibitor, it may interact with enzymes or cofactors involved in the hydration of carbon dioxide to bicarbonate and proton ions .
特性
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-3-9-20(10-4-1)25(21-11-5-2-6-12-21)29-17-15-28(16-18-29)24-19-26-22-13-7-8-14-23(22)27-24/h1-14,19,25H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSBTTYZBLENGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2765995.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2765997.png)



![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)


![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)
![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2766012.png)


![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)